Sodium tantalate

Description

Structure

2D Structure

Properties

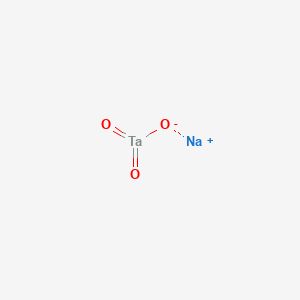

Molecular Formula |

NaO3Ta |

|---|---|

Molecular Weight |

251.936 g/mol |

IUPAC Name |

sodium;oxido(dioxo)tantalum |

InChI |

InChI=1S/Na.3O.Ta/q+1;;;-1; |

InChI Key |

VITUBTZOEDGNCK-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Ta](=O)=O.[Na+] |

Synonyms |

NaTaO3 sodium tantalate |

Origin of Product |

United States |

Synthesis and Fabrication Methodologies of Sodium Tantalate

Bulk Material Synthesis Approaches

Bulk sodium tantalate is primarily synthesized through high-temperature solid-state reactions, a conventional and widely used method in materials science.

The solid-state reaction method is a cornerstone for producing polycrystalline this compound. theiet.org This technique typically involves the intimate mixing of precursor powders, followed by calcination at high temperatures. theiet.org The most common precursors are a sodium source, such as sodium carbonate (Na₂CO₃) or sodium oxalate (B1200264) (Na₂C₂O₄), and a tantalum source, most commonly tantalum pentoxide (Ta₂O₅). theiet.orgacs.org

The general chemical reaction can be represented as: Na₂CO₃ + Ta₂O₅ → 2NaTaO₃ + CO₂

The synthesis process requires heating the mixture to temperatures ranging from 1000°C to 1300°C for several hours to ensure the formation of a pure, crystalline NaTaO₃ phase. theiet.org One study detailed a process involving calcination at 950°C for one hour, followed by another hour at 1000°C, which was presented as a less energy-intensive approach compared to more stringent conditions reported elsewhere. semanticscholar.org Another research effort synthesized NaTaO₃ powders by heating a mixture of Na₂CO₃ and Ta₂O₅ at 1000°C. acs.org The goal of these high-temperature methods is to overcome the high melting point of tantalum oxide and promote the diffusion of ions to form the desired perovskite structure. semanticscholar.org While effective in producing crystalline material, this method often results in large crystals with a low surface area. semanticscholar.org

| Precursors | Calcination Temperature (°C) | Duration (hours) | Key Finding |

| Na₂CO₃, Ta₂O₅ | 1000-1300 | Several hours | Conventional method for crystalline NaTaO₃. theiet.org |

| Na₂CO₃, Ta₂O₅ | 950, then 1000 | 1 + 1 | Reduced time and temperature synthesis is possible. semanticscholar.org |

| Na₂CO₃, Ta₂O₅ | 1000 | Not specified | Formation of pure NaTaO₃ is sensitive to the Na:Ta ratio. acs.org |

A significant challenge during the high-temperature solid-state synthesis of this compound is the volatilization of sodium. acs.orgsemanticscholar.org At the high temperatures required for the reaction, sodium atoms or sodium-containing species can evaporate, leading to a deviation from the intended stoichiometric ratio of sodium to tantalum. acs.orgrsc.org This loss of sodium can result in the formation of unwanted secondary phases, such as the sodium-poor phase natrotantite (Na₂Ta₄O₁₁). acs.orgrsc.org

To counteract this issue, a common practice is to add an excess of the sodium precursor, typically around 5 molar percent. semanticscholar.org For instance, research has shown that using a stoichiometric ratio of Na₂CO₃ to Ta₂O₅ (1:1) can lead to the formation of Na₂Ta₄O₁₁ alongside NaTaO₃. acs.org By increasing the sodium to tantalum ratio to 1.05:1, a single, pure phase of NaTaO₃ can be successfully synthesized. acs.org However, a further increase to a 1.1:1 ratio resulted in the appearance of a sodium-rich phase, Na₃TaO₄, indicating that the amount of excess sodium must be carefully controlled. acs.org Another issue associated with conventional solid-state methods is uncontrollable grain growth and the segregation of constituents, which can negatively impact the material's properties. mdpi.com

High-Temperature Solid-State Reaction Methods

Nanostructured Material Synthesis Approaches for this compound

To overcome the limitations of solid-state methods, such as low surface area, and to explore the unique properties of materials at the nanoscale, various wet-chemical methods have been developed for the synthesis of nanostructured this compound. semanticscholar.orggoogle.com These techniques include hydrothermal, polymeric citrate (B86180) precursor, and sol-gel routes.

Hydrothermal synthesis is a versatile method for producing well-defined crystalline nanomaterials from aqueous solutions at elevated temperatures and pressures. This technique has been successfully employed to fabricate this compound nanocubes. peerj.comarxiv.orgacs.org In a typical procedure, tantalum pentoxide (Ta₂O₅) powder is dissolved in a concentrated sodium hydroxide (B78521) (NaOH) solution. peerj.comresearchgate.netpeerj.com This mixture is then sealed in a Teflon-lined autoclave and heated. peerj.comresearchgate.netpeerj.com

The formation of NaTaO₃ nanocubes is governed by a dissolution-precipitation mechanism. acs.orgresearchgate.net The properties of the resulting nanocrystals, such as size and morphology, are highly dependent on reaction parameters like temperature, duration, and the concentration of the alkaline solution. acs.orgresearchgate.net For example, pure-phase NaTaO₃ nanocubes have been synthesized in a 0.5 M NaOH solution at 140°C for 12 hours. acs.orgresearchgate.net Another study reported the synthesis of undoped NaTaO₃ nanocubes with an average size of 38 nm at 140°C for 12 hours in a 0.75 M NaOH solution. peerj.compeerj.com This method is considered energy-efficient and allows for good control over the product's crystallinity and morphology. peerj.comnih.gov

| Precursors | Alkaline Solution | Temperature (°C) | Duration (hours) | Resulting Nanostructure |

| Ta₂O₅, NaOH | 0.5 M NaOH | 140 | 12 | Pure-phase NaTaO₃ nanocubes. acs.orgresearchgate.net |

| Ta₂O₅, NaOH | 0.75 M NaOH | 140 | 12 | 38 nm NaTaO₃ nanocubes. peerj.compeerj.com |

| Tantalum and sodium ethoxides, NH₄OH | Not applicable | Not specified | Amorphous to crystalline nanoparticles. nih.gov |

The polymeric citrate precursor route is a wet-chemical method designed to produce high-surface-area nanoparticles by forming a metallo-organic gel that is subsequently calcined. This approach offers excellent control over particle size and results in a homogenous distribution of the constituent elements. nih.gov

In this synthesis, tantalum oxide (Ta₂O₅) is dispersed in water, followed by the addition of ethylene (B1197577) glycol and citric acid. nih.govacs.org Sodium hydroxide (NaOH) solution is then added, and the mixture is heated to form a viscous gel. nih.govacs.org This gel is then heated at a higher temperature to evaporate the solvent and organic components, yielding the final NaTaO₃ nanoparticles. nih.govacs.org A specific study demonstrated the synthesis of NaTaO₃ nanoparticles with a remarkably high surface area of 46.2 m²/g using this method. nih.govacs.org The process involved using a molar ratio of ethylene glycol to metal ion to citric acid of 10:1:40, forming a gel at 60°C, and then heating at 135°C for 12 hours. nih.govacs.org The resulting material was shown to be monophasic and highly crystalline. nih.govresearchgate.net

| Precursors | Key Reagents | Gel Formation Temp. (°C) | Final Heating Temp. (°C) | Key Feature |

| Ta₂O₅, NaOH | Ethylene glycol, Citric acid | 60 | 135 (for 12h) | High surface area (46.2 m²/g) nanoparticles. nih.govacs.org |

The sol-gel method is another prominent wet-chemical technique used to synthesize this compound, offering a low-temperature alternative to solid-state reactions. semanticscholar.orggoogle.com This process involves the transformation of a "sol" (a colloidal solution of precursors) into a "gel," a solid network containing a liquid component.

In one variation, sodium acetate (B1210297) and tantalum chloride are used as starting materials with citric acid as a complexing agent, allowing for the formation of NaTaO₃ nanoparticles at temperatures as low as 500°C. acs.org Another approach involves using alkoxide precursors. researchgate.net A reported sol-gel synthesis coupled with hydrothermal maturation used titanium tetrachloride and sodium hydroxide as precursors, which were heated in an autoclave at 160°C for 24 hours. e3s-conferences.orge3s-conferences.orgresearchgate.net The sol-gel method is advantageous for producing materials with high purity and homogeneity at relatively mild conditions. rsc.org

Dissolution/Precipitation Growth Mechanisms in Hydrothermal Synthesis of this compound Nanostructures

The hydrothermal synthesis of this compound (NaTaO₃) nanostructures is a widely employed method that offers excellent control over crystallinity and particle size. researchgate.net The dominant mechanism governing the formation of NaTaO₃ nanoparticles in this process is dissolution and precipitation. researchgate.netacs.orgcapes.gov.brpeerj.comarxiv.org

The process typically involves the reaction of a tantalum precursor, such as tantalum pentoxide (Ta₂O₅), in a high-concentration alkaline solution, most commonly sodium hydroxide (NaOH), under elevated temperature and pressure in an autoclave. researchgate.netpeerj.com Initially, the tantalum precursor dissolves in the alkaline medium, forming tantalate species. As the reaction proceeds, the concentration of these species reaches a supersaturation point, leading to the nucleation and subsequent precipitation of this compound crystals.

The morphology and size of the resulting NaTaO₃ nanostructures are highly dependent on several key reaction parameters. These include the reaction temperature, duration, and the concentration of the alkaline solution. researchgate.netacs.orgresearchgate.net For instance, research has demonstrated that pure-phase NaTaO₃ nanocubes can be synthesized in a 0.5 M NaOH solution at 140°C for 12 hours. researchgate.netacs.orgcapes.gov.brresearchgate.net The growth of these nanocubes is understood to be guided by the inherent crystal structure of this compound. researchgate.netacs.orgresearchgate.net

In a two-step hydrothermal method, the growth of NaTaO₃ nanoparticles can be intentionally slowed down by using a water-soluble complexing agent like citric acid, bicine, triacetin, or EDTA. researchgate.netrsc.org These agents form complexes with Ta⁵⁺ ions, which helps in controlling the particle size, with reported sizes ranging from 5 nm to 30 nm by adjusting the reaction time and the specific complexing agent used. researchgate.netrsc.org

Thin Film Deposition Techniques for this compound

The fabrication of this compound thin films is crucial for their integration into various electronic and photoelectrochemical devices. Several deposition techniques have been developed to produce high-quality films with controlled properties.

Hydrothermal-Electrochemical Methods for Crystalline this compound Thin Films

The hydrothermal-electrochemical method is a low-temperature technique for synthesizing crystalline this compound thin films directly onto a tantalum (Ta) metal substrate. acs.org This method combines anodic oxidation of the Ta substrate in an alkaline electrolyte containing sodium ions. acs.org By carefully controlling the reaction conditions, it is possible to selectively synthesize different phases of this compound.

Specifically, the concentration of the NaOH solution and the reaction temperature are critical parameters. acs.org At lower temperatures and lower NaOH concentrations, pyrochlore-structured Na₂Ta₂O₆ films are formed. acs.org Conversely, at higher temperatures and higher NaOH concentrations, the perovskite NaTaO₃ phase is obtained. acs.org This method allows for the fabrication of single-phase crystalline films of either Na₂Ta₂O₆ or NaTaO₃ with good adherence to the substrate. acs.org

Atomic Layer Deposition (ALD) of this compound Films

Atomic Layer Deposition (ALD) is a thin film deposition technique capable of producing highly conformal and uniform films with atomic-level thickness control. The development of ALD processes for complex oxides containing alkali metals, such as this compound, has been a subject of research. uio.no

For the ALD of sodium-containing materials, alkali metal t-butoxides have been explored as suitable precursors. uio.no These precursors, in conjunction with a co-reactant like water, enable the growth of this compound films at temperatures between 250 and 300°C. uio.no This technique holds promise for applications requiring precise thickness control and uniform coverage on complex topographies.

Chemical Beam Vapor Deposition of Graded this compound Thin Films

Chemical Beam Vapor Deposition (CBVD) is a versatile technique that has been successfully employed to fabricate compositionally graded this compound thin films. mdpi.comnih.gov This method utilizes molecular beams of chemical precursors that impinge on a heated substrate in a high-vacuum environment, where they thermally decompose to form the film. mdpi.comlodz.pl

A key advantage of CBVD is the ability to precisely control the precursor flow rates, which allows for the deposition of films with a varying stoichiometry, represented as Na₁₊ₓTaO₃₊δ, where x can range from approximately -0.6 to 0.5. mdpi.comnih.gov The growth of these films is a complex process influenced by the absolute precursor flows, the ratio of the flows, and the substrate temperature. mdpi.comnih.gov The crystallinity of the resulting film is strongly dependent on its stoichiometry. For example, highly under-stoichiometric films (e.g., Na₀.₅TaO₃₋δ) tend to be detrimental to the formation of a perovskite structure due to an excess of sodium and oxygen vacancies. mdpi.comnih.gov In contrast, well-crystallized orthorhombic perovskite structures are observed for compositions ranging from mildly under-stoichiometric (e.g., Na₀.₉TaO₃₋δ) to highly over-stoichiometric (e.g., Na₁.₅TaO₃₊δ). mdpi.comnih.gov

Solution Deposition Routes for Epitaxial this compound Films

Solution-based deposition methods offer a cost-effective and scalable alternative to vacuum-based techniques for producing epitaxial thin films. One such approach involves an all-alkoxide solution deposition route. researchgate.netcambridge.orgosti.gov For instance, epitaxial films of sodium potassium tantalate (Na₀.₅K₀.₅TaO₃) have been grown on single-crystal lanthanum aluminate (LAO) (100) substrates using methoxyethoxide complexes in a 2-methoxyethanol (B45455) solution. researchgate.netcambridge.orgosti.gov Crystalline films can be obtained at temperatures as low as 650°C after annealing in air. researchgate.netcambridge.org

Another solution-based method for achieving epitaxial growth is the flux coating technique. rsc.org In this two-step process, a tantalum oxide (TaOₓ) thin film is first deposited on a single-crystalline strontium titanate (SrTiO₃) (100) substrate via sputtering. rsc.org Subsequently, a sodium nitrate (B79036) (NaNO₃) solution is coated onto the TaOₓ/SrTiO₃ structure, which is then heated in an infrared furnace. rsc.org This process leads to the conversion of the tantalum oxide into epitaxially grown orthorhombic NaTaO₃ crystals on the SrTiO₃ substrate. rsc.org

Process Parameter Optimization in this compound Synthesis

Optimizing process parameters is critical to achieving the desired phase, morphology, and properties of this compound. The key parameters vary depending on the synthesis methodology.

In hydrothermal synthesis , the primary parameters that influence the final product are the concentration of the alkaline solution (e.g., NaOH), the reaction temperature, and the reaction time. researchgate.netpeerj.comarxiv.org As detailed in the table below, variations in these parameters can lead to different morphologies and crystal structures. For instance, increasing the temperature and alkali concentration generally favors the formation of the perovskite NaTaO₃ phase over other phases. acs.org

| Synthesis Method | Key Parameter | Effect on this compound Properties |

| Hydrothermal | NaOH Concentration | Influences phase formation (pyrochlore vs. perovskite) and morphology. acs.org |

| Temperature | Higher temperatures favor perovskite phase formation and crystal growth. researchgate.netacs.org | |

| Time | Affects the completion of the reaction and the size of the nanostructures. researchgate.net | |

| Chemical Beam Vapor Deposition | Precursor Flow Rates | Determines the stoichiometry (Na/Ta ratio) of the thin film. mdpi.comnih.gov |

| Substrate Temperature | Influences precursor decomposition and film crystallinity. mdpi.com | |

| Flux Method | Solute Concentration | Affects the crystallite size of the resulting particles. core.ac.uk |

| Hold Temperature | A key parameter in the flux-assisted crystallization process. core.ac.uk | |

| Doping | The addition of dopants like lanthanum can influence particle size. core.ac.uk |

For Chemical Beam Vapor Deposition (CBVD) , the critical parameters are the precursor absolute flows, the ratio of these flows, and the substrate temperature. mdpi.comnih.gov The precise control over these parameters allows for the tuning of the film's composition and, consequently, its crystalline structure.

In the flux method , parameters such as the solute concentration, the holding temperature during annealing, and the presence and amount of dopants (e.g., lanthanum) have a significant impact on the crystallite size of the NaTaO₃ particles. core.ac.uk Research has shown a positive correlation between larger crystallite size and higher photocatalytic activity in some cases. core.ac.uk

Influence of Reaction Temperature and Time on this compound Formation

The reaction temperature and duration are pivotal parameters in the synthesis of this compound, with optimal conditions varying significantly depending on the chosen fabrication methodology. Common methods include hydrothermal synthesis, solid-state reaction, and combustion synthesis.

In hydrothermal synthesis , a low-temperature chemical process, the formation of pure-phase this compound (NaTaO₃) nanocubes has been successfully achieved at relatively moderate temperatures and durations. Research indicates that pure NaTaO₃ can be synthesized at a temperature of 140°C with a reaction time of 12 hours. researchgate.netacs.orgcapes.gov.br Studies have shown that these parameters are crucial for controlling the size and composition of the resulting perovskite oxides. peerj.comresearchgate.net For instance, undoped this compound nanocubes with an average size of 38 nm were synthesized at 140°C over 12 hours. researchgate.netarxiv.org Increasing the temperature to 180°C for the same duration has been utilized for creating doped this compound nanocubes. researchgate.netarxiv.org

The solid-state reaction method traditionally requires significantly higher temperatures, often between 1000°C and 1300°C, and prolonged reaction times of several hours to ensure complete reaction and high crystallinity. theiet.org However, modified solid-state methods have been developed to reduce both temperature and time. For example, La-doped this compound has been synthesized at a lower calcination temperature of 950°C to 1000°C with a drastically reduced time of just 1 hour. semanticscholar.orgresearchgate.net

A combustion synthesis method offers a pathway to produce highly crystalline NaTaO₃ powder at a decreased reaction temperature of approximately 600°C. theiet.orgtheiet.org This method also dramatically shortens the reaction time compared to conventional solid-state techniques. theiet.orgtheiet.org Another lower-temperature approach is the polymeric citrate precursor route , which involves heating at 60°C to form a gel, followed by a 12-hour heating period at 135°C to evaporate the solvent. acs.org

The following table summarizes the influence of temperature and time across different synthesis methods.

| Synthesis Method | Temperature (°C) | Time (hours) | Outcome | Source(s) |

| Hydrothermal | 140 | 12 | Pure-phase NaTaO₃ nanocubes | researchgate.netacs.orgcapes.gov.br |

| Hydrothermal | 140 | 12 | 38 nm undoped NaTaO₃ nanocubes | researchgate.netarxiv.org |

| Hydrothermal | 180 | 12 | Doped NaTaO₃ nanocubes | researchgate.netarxiv.org |

| Solid-State (Conventional) | 1000 - 1300 | Several hours | Crystalline NaTaO₃ | theiet.org |

| Solid-State (Modified) | 950 - 1000 | 1 | Crystalline La-doped NaTaO₃ | semanticscholar.orgresearchgate.net |

| Combustion | ~600 | Reduced | Highly crystalline NaTaO₃ powder | theiet.orgtheiet.org |

| Polymeric Citrate Precursor | 135 | 12 | Nanosized NaTaO₃ | acs.org |

Role of Precursor Concentration and Alkaline Environment in this compound Synthesis

The concentration of precursors and the alkalinity of the reaction medium are determining factors in the synthesis of this compound, particularly in hydrothermal and solution-based methods. These parameters govern the dissolution-precipitation mechanism, influencing the morphology, size, and purity of the final product. peerj.com

In hydrothermal synthesis, the concentration of the alkaline mineralizer, typically sodium hydroxide (NaOH), is critical. A high alkaline environment is necessary to react with the tantalum precursor, such as tantalum pentoxide (Ta₂O₅). peerj.comarxiv.org Research has demonstrated that pure-phase NaTaO₃ can be effectively synthesized in a NaOH solution with a concentration of 0.5 mol/L. researchgate.netacs.orgcapes.gov.br Other studies have utilized a 0.75 M NaOH solution to achieve similar results. peerj.com The concentration of the alkaline solution directly affects the crystallinity and crystal size. researchgate.netanu.edu.au For instance, in the synthesis of similar perovskite materials like bismuth sodium titanate, increasing the NaOH concentration was found to enhance crystallinity and lead to larger, more defined cubic crystals. anu.edu.au

The synthesis process is often described as a dissolution/precipitation mechanism, where the tantalum precursor dissolves in the highly alkaline solution, followed by the precipitation of NaTaO₃ crystals. researchgate.netpeerj.com The control over precursor concentration is essential for managing the growth of the nanostructures. peerj.comresearchgate.net

In other methods, like combustion synthesis, the choice of precursors and auxiliary agents is vital. The reaction between raw materials like sodium carbonate (Na₂CO₃) or sodium oxalate (Na₂C₂O₄) and Ta₂O₅ is facilitated by organic compounds such as urea. theiet.org The molten auxiliary agent provides a liquid medium that enhances the diffusion and reaction between the sodium and tantalum precursors, enabling the formation of NaTaO₃ at lower temperatures. theiet.org

The table below details the role of precursor and alkaline concentrations in various synthesis processes.

| Synthesis Method | Alkaline Component | Alkaline Concentration | Tantalum Precursor | Key Finding | Source(s) |

| Hydrothermal | NaOH | 0.5 mol/L | Ta₂O₅ | Optimal for pure-phase NaTaO₃ | researchgate.netacs.orgcapes.gov.br |

| Hydrothermal | NaOH | 0.75 M | Ta₂O₅ | Synthesis of NaTaO₃ via dissolution/precipitation | peerj.com |

| Hydrothermal | NaOH | High | Ta₂O₅ | High alkalinity promotes crystal growth | researchgate.netanu.edu.au |

| Hydrothermal | Ammonium (B1175870) Hydroxide | Variable | Tantalum Ethoxide | Amount of mineralizer affects morphology and crystallinity | nih.gov |

| Combustion | - | - | Ta₂O₅, Na₂CO₃/Na₂C₂O₄ | Urea as an auxiliary agent reduces reaction temperature | theiet.org |

| Polymeric Citrate Precursor | NaOH | 1:1 (NaOH:Ta₂O₅) | Ta₂O₅ | Use of citric acid and ethylene glycol as complexing agents | acs.org |

Crystallographic Structures and Morphological Engineering of Sodium Tantalate

Perovskite Structural Investigations of NaTaO₃

Orthorhombic Phase Characterization of Sodium Tantalate

At room temperature, this compound typically crystallizes in an orthorhombic perovskite structure. rsc.org This phase is a distorted version of the ideal cubic perovskite structure. Several space groups have been reported for the orthorhombic phase, reflecting subtle differences in synthesis conditions and characterization methods.

The most commonly reported space group for the room-temperature orthorhombic phase is Pbnm (an alternative setting of Pnma, No. 62). rsc.org In this structure, the TaO₆ octahedra are tilted, leading to a lower symmetry compared to the cubic phase. diva-portal.org The sodium ion (Na⁺) is bonded to eight oxygen (O²⁻) atoms, with Na-O bond distances ranging from 2.38 to 2.72 Å. The tantalum ion (Ta⁵⁺) is coordinated to six oxygen atoms, forming corner-sharing TaO₆ octahedra with Ta-O bond lengths of approximately 1.98 Å. materialsproject.org

Another orthorhombic phase with the space group Cmcm (No. 63) is observed at higher temperatures, typically forming from the Pbnm phase at around 400-440°C. nih.govrsc.orgmaterialsproject.org This phase also features corner-sharing TaO₆ octahedra but with different tilt angles ranging from 19-26°. materialsproject.org A third orthorhombic designation, Pcmn, has also been identified in some studies, with specific lattice parameters determined through X-ray diffraction (XRD). nih.govacs.orgaip.org The identification of these distinct orthorhombic phases highlights the structural flexibility of NaTaO₃. nih.gov

| Space Group | a (Å) | b (Å) | c (Å) | Reference |

|---|---|---|---|---|

| Pbnm (Pnma) | 5.51300 | 5.49410 | 7.75080 | researchgate.net |

| Pcmn | 5.5213 | 7.7952 | 5.4842 | nih.govacs.org |

| o-NTO | 5.590 | 5.530 | 7.858 | princeton.edu |

Cubic Perovskite Phase Formation of this compound

The ideal, undistorted perovskite structure possesses cubic symmetry. For this compound, this cubic phase crystallizes in the Pm-3m space group (No. 221). peerj.commaterialsproject.orgarxiv.org This high-symmetry phase is typically stable only at high temperatures, with reports indicating its formation at approximately 620°C. rsc.org However, some synthesis techniques, such as hydrothermal methods, can yield nanocrystals with a cubic structure at lower temperatures. peerj.comarxiv.org

In the cubic Pm-3m structure, the TaO₆ octahedra are perfectly ordered and not tilted. materialsproject.org The sodium (Na⁺) ion is situated in a 12-coordinate cuboctahedral site, bonded to twelve equivalent oxygen atoms, all with a bond length of 2.79 Å. The tantalum (Ta⁵⁺) ion is at the center of an octahedron, bonded to six equivalent oxygen atoms with Ta-O bond lengths of 1.97 Å. materialsproject.org The simplicity and high symmetry of this structure make it a crucial reference for understanding the more complex, distorted polymorphs. arxiv.org

| Space Group | a (Å) | b (Å) | c (Å) | α, β, γ (°) | Reference |

|---|---|---|---|---|---|

| Pm-3m | 3.95 | 3.95 | 3.95 | 90 | materialsproject.org |

| Pm-3m | 3.89002 | 3.89002 | 3.89002 | 90 | peerj.com |

Distortions and Polymorphism in Perovskite this compound

The polymorphism in perovskite NaTaO₃ is primarily driven by distortions from the ideal cubic structure, which are influenced by factors like temperature, particle size, and synthesis methods. peerj.com These distortions mainly involve the tilting and rotation of the TaO₆ octahedra. The transition metal ions at the 'B' site can cause distortions due to the dipole moment of the central cation. peerj.comarxiv.org

Upon heating, NaTaO₃ undergoes a series of successive structural phase transitions. Starting from the room-temperature orthorhombic (Pbnm) phase, it transforms to another orthorhombic (Cmcm) phase around 440°C, then to a tetragonal (P4/mbm) phase at about 560°C, and finally to the cubic (Pm-3m) phase above 620°C. rsc.org These transitions are displacive, meaning they involve shifts in atomic positions rather than the breaking and reforming of chemical bonds. The tilting of the TaO₆ octahedra decreases with increasing temperature, leading to higher symmetry structures. rsc.org For instance, Bi-doping has been shown to induce a structural transition from orthorhombic to a pseudocubic structure. usp.br

Alternative and Mixed Crystal Phases of this compound

Besides the perovskite structure, this compound systems can form other important crystal phases, either as standalone materials or in conjunction with perovskite phases, creating heterostructures with unique properties.

Pyrochlore (B1171951) Phase (Na₂Ta₂O₆) Formation in this compound Systems

Under certain synthesis conditions, a pyrochlore-type structure with the chemical formula Na₂Ta₂O₆ can be formed. rsc.orgscientific.net This phase is distinct from the perovskite NaTaO₃. The formation of the pyrochlore phase versus the perovskite phase is highly dependent on the reaction conditions, particularly the concentration of the sodium hydroxide (B78521) precursor. csmres.co.ukchemalink.net Lower alkaline concentrations tend to favor the formation of the thermodynamically stable pyrochlore phase, while higher concentrations promote the formation of the metastable perovskite phase. acs.orgchemalink.net The Na₂Ta₂O₆ pyrochlore typically has a cubic crystal structure. chemalink.net It can be synthesized via various methods, including solvothermal and hydrothermal routes. acs.orgscientific.net

Heterophase Junctions in this compound Materials

The coexistence of different crystalline phases within a single material, known as a heterophase junction, can significantly enhance its functional properties, especially in photocatalysis. dntb.gov.uaacs.orgoaepublish.com In this compound systems, such junctions can form between different polymorphs of NaTaO₃ or between NaTaO₃ and other phases like Na₂Ta₂O₆.

For example, during heat-induced crystallization of amorphous this compound, a composite material consisting of natrotantite (Na₂Ta₄O₁₁) and perovskite NaTaO₃ can be obtained. rsc.org Similarly, synthesis procedures can be tuned to produce a mixed-phase material containing both the perovskite NaTaO₃ and the pyrochlore Na₂Ta₂O₆. chemalink.net Heterojunctions can also be intentionally fabricated between NaTaO₃ and other perovskite materials, such as strontium titanate (SrTiO₃). rsc.org The interface between these different phases can promote the separation of photogenerated charge carriers, leading to improved efficiency in applications like photocatalytic water splitting and pollutant degradation. rsc.orgresearchgate.net

Morphology Control and Nanostructure Design of this compound

The functional properties of this compound (NaTaO₃) are intrinsically linked to its morphology and nanostructure. Control over these physical characteristics at the nanoscale is crucial for optimizing its performance in various applications, particularly in photocatalysis. This section delves into the synthesis of specific nanostructures and the engineering of their surface area.

Synthesis of this compound Nanocubes and Nanoparticles

The synthesis of this compound with controlled morphologies, such as nanocubes and nanoparticles, is predominantly achieved through wet-chemical methods like hydrothermal and molten salt synthesis. These methods offer advantages over traditional solid-state reactions by enabling synthesis at lower temperatures and providing precise control over particle size and shape.

The hydrothermal method is a widely employed technique for synthesizing NaTaO₃ nanocubes. acs.orgacs.org In a typical process, tantalum pentoxide (Ta₂O₅) and a sodium hydroxide (NaOH) solution are sealed in a Teflon-lined autoclave and heated. acs.orgresearchgate.net The morphology and phase purity of the resulting NaTaO₃ are highly dependent on synthesis parameters such as the concentration of the alkaline solution, reaction temperature, and duration. acs.orgresearchgate.net For instance, pure-phase NaTaO₃ nanocubes can be successfully synthesized in a 0.5 mol/L NaOH solution at 140°C for 12 hours. acs.orgacs.orgresearchgate.net The formation of these nanocubes is governed by a dissolution-precipitation mechanism. acs.orgresearchgate.net This method has also been adapted to produce doped nanocubes, such as nitrogen-doped NaTaO₃, by using precursors like ammonia (B1221849) water (NH₃·H₂O) alongside Ta₂O₅. capes.gov.br Similarly, carbon and sulfur-doped NaTaO₃ nanocubes have been synthesized hydrothermally, yielding particles with average sizes of 38-45 nm. arxiv.orgpeerj.com

Molten salt synthesis offers another route to produce highly crystalline NaTaO₃ nanocubes. researchgate.net This method involves mixing the precursors, such as Ta₂O₅ and sodium carbonate (Na₂CO₃), with a salt mixture like sodium chloride (NaCl) and potassium chloride (KCl). researchgate.netacs.org The salt acts as a liquid medium at high temperatures, facilitating mass transport and leading to the formation of well-defined crystals. acs.org This technique has been used to create (Na, K)TaO₃ single crystal nanocubes with diameters around 100 nm. researchgate.net

A polymeric citrate (B86180) precursor route has also been developed to synthesize nanosized NaTaO₃ with a high surface area. nih.govacs.org This method involves the reaction of Ta₂O₅ and NaOH in the presence of citric acid and ethylene (B1197577) glycol, which form a polymeric network that controls particle growth, followed by calcination. nih.govacs.org

Table 1: Comparison of Synthesis Methods for this compound Nanostructures 交互式数据表

| Synthesis Method | Precursors | Typical Conditions | Resulting Morphology | Key Features | Reference |

|---|---|---|---|---|---|

| Hydrothermal | Ta₂O₅, NaOH | 140°C, 12 hours, 0.5 M NaOH | Nanocubes | Pure phase at low temperature | acs.orgresearchgate.net |

| Hydrothermal (Doped) | Ta₂O₅, NH₃·H₂O | Not specified | N-doped Nanocubes | Doping achieved in a single step | capes.gov.br |

| Hydrothermal (Doped) | Ta₂O₅, NaOH, Na₂S₂O₃·5H₂O | 140-180°C, 12 hours | C- and S-doped Nanocubes | Average size 38-45 nm | arxiv.orgpeerj.com |

| Molten Salt | Ta₂O₅, Na₂CO₃, NaCl-KCl | >645°C | Single crystal nanocubes (~100 nm) | High crystallinity | researchgate.net |

| Polymeric Citrate Precursor | Ta₂O₅, NaOH, Citric Acid, Ethylene Glycol | Gel formation at 60°C, Calcination at 135°C | Nanoparticles | High surface area | nih.govacs.org |

Surface Area Engineering in this compound Nanostructures

The surface area of this compound nanostructures is a critical parameter that significantly influences their performance, especially in applications like photocatalysis and adsorption, where a larger surface area provides more active sites. researchgate.netnih.gov Surface area is intrinsically linked to the size and morphology of the nanoparticles, which can be controlled through various synthesis strategies.

Synthesis methods that yield smaller particles generally result in higher surface areas. The polymeric citrate precursor route, for example, is effective in producing NaTaO₃ nanoparticles with a high Brunauer–Emmett–Teller (BET) surface area, reported to be as high as 46.2 m²/g. nih.govacs.orgacs.orgnih.gov The use of a polymeric gel helps control particle size during synthesis, leading to an increased surface-to-volume ratio. nih.govacs.org

In the hydrothermal method, parameters such as the concentration of the mineralizer (e.g., NaOH) and the reaction temperature can be adjusted to control the morphology and, consequently, the surface area. acs.orgacs.org For instance, the concentration of the NaOH solution has been shown to be a crucial factor in determining the morphology of the resulting crystals, with optimal concentrations leading to well-defined nanocubes with larger surface areas compared to irregularly shaped particles. beilstein-journals.org Hydrothermally synthesized fluffy sodium titanate nanostructures, composed of aggregated nanosheets, have been reported to exhibit very large surface areas, around 110.59 m²/g. scispace.com

The choice of synthesis method itself plays a significant role. Nanostructures prepared via hydrothermal methods generally exhibit larger surface areas compared to their counterparts synthesized by conventional solid-state reaction (SSR) methods, which typically require high temperatures and result in larger, agglomerated particles. acs.orgresearchgate.net This enhanced surface area contributes directly to higher photocatalytic activity for the degradation of organic pollutants. acs.orgresearchgate.net

Table 2: Surface Area of this compound from Different Synthesis Routes 交互式数据表

| Synthesis Method | Resulting Morphology | BET Surface Area (m²/g) | Key Influencing Factor | Reference |

|---|---|---|---|---|

| Polymeric Citrate Precursor | Nanoparticles | 46.2 | Polymeric gel controls particle size | nih.govacs.org |

| Hydrothermal | Nanocubes | Higher than SSR counterparts | Lower synthesis temperature, controlled nucleation | acs.orgresearchgate.net |

| Hydrothermal | Fluffy Nanosheets (Sodium Titanate) | 110.59 | Use of metatitanic acid precursor | scispace.com |

| Solid-State Reaction (SSR) | Bulk particles | Lower than hydrothermal | High-temperature sintering | acs.org |

Crystallinity and Defect Chemistry Control in this compound

The functional properties of this compound are not only dictated by its morphology but are also profoundly influenced by its crystal quality, including the degree of crystallinity and the presence of defects. Controlling these aspects is essential for optimizing electronic and photocatalytic behaviors.

Impact of Crystallinity on Functional Properties of this compound

Crystallinity, or the degree of structural order in a solid, plays a vital role in the performance of NaTaO₃. acs.org High crystallinity is generally associated with fewer defects that can act as recombination centers for photogenerated electron-hole pairs, thus enhancing photocatalytic efficiency. acs.orgrsc.org For instance, NaTaO₃ nanocubes synthesized hydrothermally exhibit higher photocatalytic activity than materials produced by solid-state reaction, partly due to their "perfective crystallinity". acs.orgresearchgate.net The photocatalytic performance of these nanocubes was observed to improve with increasing reaction temperature during synthesis, which leads to a more perfect crystal structure. acs.org

However, the relationship between crystallinity and photocatalytic activity is not always linear. Some studies have found that a composite material consisting of both amorphous and crystalline phases of this compound can show superior photocatalytic hydrogen production compared to highly crystalline samples. acs.orgnih.gov An amorphous this compound with a small fraction of crystalline nanoparticles was found to be particularly active, suggesting that the interface between amorphous and crystalline domains may facilitate charge separation or provide unique active sites. acs.orgnih.gov

The stoichiometry of NaTaO₃ also strongly influences its ability to crystallize. It has been observed that a significant deviation from the ideal Na/Ta ratio, particularly a sodium deficiency, can be detrimental to the formation of the desired perovskite crystal structure, leading to an amorphous phase. nih.gov Conversely, compositions ranging from slightly sodium-deficient to highly sodium-rich can form a well-crystallized orthorhombic perovskite structure. nih.gov Furthermore, annealing temperature affects the crystallinity and, consequently, the dielectric properties of NaTaO₃ nanoparticles; as annealing temperature increases, the dielectric constant has been observed to decrease. nih.govacs.org

Defect Site Analysis and Management in this compound

Defects, which are interruptions of the perfect periodic structure of a crystal, can significantly alter the electronic and optical properties of this compound. Common native point defects in NaTaO₃ include sodium vacancies, tantalum vacancies, and oxygen vacancies. researchgate.netacs.org The formation of these defects is often dependent on the synthesis conditions. For example, under oxygen-poor conditions, the formation of oxygen vacancies, which act as double donors, is favored. researchgate.netacs.org Conversely, under oxygen-rich conditions, sodium vacancies (acceptors) are more likely to form. researchgate.net

The presence and concentration of these defects can be managed through several strategies. Doping is a common approach. For example, doping with lanthanum (La) at the sodium site can introduce donor levels. researchgate.net Doping with elements like nitrogen can also create defects that alter the material's properties. capes.gov.br Carbon-doping has been shown to promote the formation of defects that, while potentially acting as recombination centers, can also increase conductivity and create more surface-active sites. sci-hub.se

The introduction of oxygen vacancies is a key strategy in "defect engineering" to modify functional properties. researchgate.netrsc.org For sodium titanates, a related class of materials, treatment with sodium borohydride (B1222165) (NaBH₄) has been used to introduce abundant oxygen vacancies on the material's surface. researchgate.net These vacancies can regulate the electronic structure and create unsaturated coordination sites that can act as active centers for catalysis or sensing. researchgate.net In NaTaO₃, the presence of defects such as oxygen vacancies can be inferred from an increase in light absorption at short wavelengths in diffuse reflectance spectra. sci-hub.se

The analysis of these defect sites is typically carried out using a combination of experimental and theoretical techniques. X-ray photoelectron spectroscopy (XPS) can provide information about the chemical states of elements and the presence of vacancies. capes.gov.brmdpi.com Photoluminescence (PL) spectroscopy is also sensitive to the presence of defects and surface states, which can influence emission intensity. sci-hub.se First-principles calculations based on density-functional theory are used to investigate the formation energies and electronic structures of various defects, providing theoretical insight into their stability and behavior. researchgate.net

Table of Compounds

Electronic Band Structure and Theoretical Insights of Sodium Tantalate

Electronic Structure Determination of Sodium Tantalate

Computational methods are crucial in determining the electronic band structure of materials like this compound. First-principles calculations, which solve the quantum mechanical equations of the electrons in the material, provide a detailed picture of the energy bands. usp.brresearchgate.net Methods such as DFT with approximations like the modified Becke-Johnson (mBJ) potential or the DFT+U approach are used to accurately predict the electronic characteristics, showing good agreement with experimental data. researchgate.netiphy.ac.cn

Undoped this compound is characterized as a wide band gap semiconductor. usp.brpeerj.com Experimental and theoretical studies consistently report its band gap to be approximately 4.0 eV. usp.brarxiv.org Specifically, DFT+U calculations have determined the band gap to be around 3.92 eV, which aligns well with experimental observations of 3.98 eV. iphy.ac.cn Another theoretical study using the modified Becke-Johnson potential calculated the band gap to be 3.8 eV. researchgate.net This large energy gap means that a significant amount of energy, typically in the ultraviolet region of the electromagnetic spectrum, is required to excite an electron from the valence band to the conduction band. This property limits its efficiency in applications that rely on visible light absorption, such as solar-driven photocatalysis. usp.brarxiv.org

First-principles calculations reveal that this compound is an indirect semiconductor. researchgate.net This means that the maximum energy of the valence band (valence band maximum, VBM) and the minimum energy of the conduction band (conduction band minimum, CBM) occur at different points in the Brillouin zone. researchgate.net Specifically, for the orthorhombic phase of NaTaO₃, the VBM is located at the M point, while the CBM is at the Γ point of the Brillouin zone. researchgate.net The indirect nature of the band gap has implications for electron-hole recombination, which is generally slower in indirect gap semiconductors compared to direct-gap materials.

The electronic transitions in this compound are primarily governed by the character of its valence and conduction bands. Analysis of the partial density of states (PDOS) from theoretical calculations provides a clear picture of the atomic orbital contributions.

The valence band maximum (VBM) is predominantly composed of Oxygen 2p orbitals . usp.briphy.ac.cndiva-portal.org This indicates that upon excitation, electrons are primarily removed from these orbitals.

The conduction band minimum (CBM) is mainly formed by the Tantalum 5d orbitals . usp.briphy.ac.cndiva-portal.org Therefore, the fundamental electronic transition across the band gap involves the movement of electrons from the O 2p states to the Ta 5d states. iphy.ac.cn The overlap between these orbitals is crucial in determining the electronic properties and the efficiency of charge transport within the material. acs.org The sodium (Na) electronic states, specifically the Na 2s electrons, are more localized and contribute less to the bands near the Fermi level. usp.br

Indirect Semiconductor Nature of this compound

Band Gap Engineering Strategies for this compound

The wide band gap of NaTaO₃ is a significant limitation for its use in solar energy applications. Consequently, considerable research has focused on "band gap engineering"—strategies to modify the electronic structure and reduce the band gap, thereby enhancing visible light absorption. peerj.comarxiv.org Doping, the intentional introduction of impurities into the crystal lattice, is the most common approach.

Doping NaTaO₃ with either anions or cations has proven to be an effective method for narrowing its band gap. peerj.comarxiv.org For instance, doping with non-metal anions like carbon (C) or sulfur (S) has been shown to reduce the band gap. In one study, the band gap of undoped NaTaO₃ was 3.94 eV, which decreased to 3.8 eV for carbon-doped NaTaO₃ and 3.52 eV for sulfur-doped NaTaO₃. peerj.compeerj.com Cationic doping with elements such as bismuth (Bi) or iron (Fe) also leads to a significant reduction. Bismuth doping can lower the band gap to 3.6 eV, while iron doping has been reported to decrease it even more substantially. usp.br

| Material | Dopant | Band Gap (eV) | Reference |

|---|---|---|---|

| This compound | Undoped | 3.94 | peerj.comarxiv.org |

| Carbon-doped this compound | Carbon (C) | 3.8 | peerj.comarxiv.org |

| Sulfur-doped this compound | Sulfur (S) | 3.52 | peerj.comarxiv.org |

| Bismuth-doped this compound | Bismuth (Bi) | 3.6 | usp.br |

The way a dopant alters the electronic structure depends on its type (anionic or cationic) and its electronic properties relative to the host atoms it replaces.

Reduction of Band Gap via Doping in this compound

First-Principles Computational Studies of this compound

First-principles computational studies, which are based on quantum mechanics, serve as powerful tools for investigating the intrinsic properties of materials from the ground up, without requiring empirical parameters. These methods have been extensively applied to this compound (NaTaO3) to elucidate its electronic, structural, and thermodynamic characteristics.

Density Functional Theory (DFT) Applications in this compound Research

Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com In the study of this compound, DFT has been instrumental in determining its fundamental electronic properties.

First-principles calculations based on DFT have been employed to explore the structural, electronic, and optical properties of perovskite-type this compound. researchgate.netnih.gov Using the modified Becke-Johnson (mBJ) potential, which is known for providing accurate bandgap calculations, studies have determined the electronic characteristics of NaTaO3. nih.gov These calculations reveal that this compound is an indirect semiconductor with a calculated bandgap of 3.8 eV. researchgate.netnih.gov This indirect nature means that the minimum of the conduction band and the maximum of the valence band occur at different points in the Brillouin zone. researchgate.net

Further analysis through DFT includes the calculation of the total and partial density of states (DOS). nih.gov The DOS provides detailed information about the contribution of different atomic orbitals (Na, Ta, O) to the electronic bands. For NaTaO3, the results from DOS calculations are consistent with the band structure analysis, confirming the semiconductor nature and the magnitude of the bandgap. researchgate.netnih.gov DFT is also widely used to estimate structural stability, study ion insertion voltages, and analyze the electronic structure of battery materials, providing a theoretical basis for experimental work. mdpi.com

Table 1: Calculated Electronic Properties of this compound (NaTaO3) using DFT

| Computational Method | Calculated Bandgap (eV) | Nature of Bandgap | Reference |

|---|---|---|---|

| DFT (mBJ potential) | 3.8 | Indirect | researchgate.netnih.gov |

| DFT (HSE06) | 3.13 | Not Specified | researchgate.net |

Ab-Initio Molecular Dynamics Simulations for Structural Stability of this compound

Ab-initio molecular dynamics (AIMD) is a computational simulation method that combines molecular dynamics with electronic structure calculations (typically DFT) to model the movement of atoms in a system. This approach is particularly useful for assessing the structural stability of materials at finite temperatures.

For this compound, AIMD simulations have been performed at room temperature to investigate its thermal and structural stability. researchgate.net The simulations, conducted over a period of several picoseconds with a small time interval, revealed that the compound exhibits no structural distortion. researchgate.net This finding confirms that the perovskite structure of NaTaO3 is stable at room temperature. researchgate.netnih.gov The stability analysis from AIMD is crucial as it provides theoretical evidence that the material can maintain its structural integrity under normal operating conditions, which is a prerequisite for any practical application. The use of AIMD has also been noted in studying the diffusion of sodium ions in related titanate structures and predicting atomic-scale phase separation in complex niobate glasses. researchgate.netacs.org

Theoretical Predictions of Thermoelectric Properties of this compound

Thermoelectric materials can convert heat energy into electrical energy and vice-versa. Theoretical calculations are vital for predicting and understanding the thermoelectric potential of new materials. This compound is considered a potential candidate for thermoelectric applications. researchgate.net

Theoretical studies of NaTaO3's thermoelectric properties are typically conducted using DFT to calculate the electronic band structure, which is then used as input for solving the Boltzmann transport equations, often within the constant relaxation time approximation. researchgate.netaip.org These calculations can determine key thermoelectric parameters such as the Seebeck coefficient (S), electrical conductivity (σ), and power factor (S²σ).

First-principles studies have investigated the effect of doping on the thermoelectric properties of this compound. For instance, theoretical calculations on sulfur-doped NaTaO3 suggest it can be a better n-type thermoelectric material compared to its undoped counterpart. researchgate.netaip.org The introduction of dopants like sulfur can modify the electronic band structure, which in turn influences the transport properties. researchgate.net Theoretical predictions have also guided experimental work, such as in composites of NaTaO3–Fe2O3, where an enhanced Seebeck coefficient was observed, a phenomenon that can be explored with theoretical models of 2D electron gases at material interfaces. researchgate.net

Table 2: Theoretical Insights into Thermoelectric Properties of this compound

| Material | Computational Method | Key Finding | Reference |

|---|---|---|---|

| NaTaO3 | DFT + Boltzmann Transport Theory | Considered a potential candidate for thermoelectric applications. | researchgate.net |

| Sulfur-doped NaTaO3 | DFT + Boltzmann Transport Theory | Predicted to be a better n-type thermoelectric material than pure NaTaO3. | researchgate.netaip.org |

| NaTaO3-Fe2O3 Composite | - | Enhanced Seebeck coefficient theoretically attributable to 2D electron gas formation. | researchgate.net |

Theoretical Analysis of Defect Formation Energies in this compound

Point defects, such as vacancies, interstitials, and antisites, can significantly influence the properties of a material. Theoretical analysis of defect formation energies using DFT provides a fundamental understanding of which defects are most likely to form under specific synthesis conditions.

While specific studies on defect formation in this compound are limited in the provided context, extensive research on the analogous sodium titanate (Na2Ti3O7) illustrates the methodology. researchgate.netrsc.org In these studies, first-principles calculations are used to determine the formation energies of various intrinsic point defects. researchgate.netrsc.org The calculations depend on the atomic chemical potentials, which represent the thermodynamic synthesis conditions (e.g., Na-rich or O-rich). researchgate.net

For sodium titanate, these studies found that sodium interstitials (Nai+), sodium vacancies (VNa-), and sodium antisites (NaTi3-) are the dominant defects, depending on the synthesis environment. researchgate.netrsc.org For example, under certain conditions, sodium interstitials have the lowest formation energies. researchgate.net Such calculations can also reveal how defects affect electrochemical properties, such as the electrode potential and ion diffusion barriers. researchgate.netrsc.org In lithium tantalate, another related compound, DFT calculations have been used to assess the stability of various defect clusters, finding that configurations involving lithium vacancies and tantalum antisites are energetically favorable. aps.org This type of theoretical analysis is crucial for defect engineering to improve material performance.

Table 3: Dominant Intrinsic Point Defects and Their Properties in Sodium Titanate (Na2Ti3O7) - An Analogue to this compound

| Defect Type | Notation | Significance | Reference |

|---|---|---|---|

| Sodium Interstitial | Nai+ | Dominant defect under certain synthesis conditions with low formation energy. | researchgate.netrsc.org |

| Sodium Vacancy | VNa- | A dominant defect type, particularly in compensating for donor defects. | researchgate.netrsc.orgucl.ac.uk |

| Sodium Antisite | NaTi3- | Identified as a dominant defect depending on the chemical potential landscape. | researchgate.netrsc.org |

| Oxygen Vacancy | VO | Found to lower the electrode potential compared to the perfect system. | researchgate.netrsc.org |

Functional Characteristics and Advanced Applications of Sodium Tantalate

Photocatalytic Activity and Mechanisms of Sodium Tantalate

This compound, a perovskite-type oxide, is a highly stable and efficient photocatalyst, especially for processes driven by ultraviolet (UV) light. semanticscholar.orgarxiv.org Its photocatalytic prowess stems from its electronic structure, which allows for the generation of electron-hole pairs upon absorbing light energy. These charge carriers are the primary drivers of various chemical reactions. The efficiency of NaTaO₃ can be further enhanced through various strategies such as doping with metal cations, controlling crystal structure, and increasing surface area. semanticscholar.orgsci-hub.seacs.org

Hydrogen Evolution from Water Splitting using this compound

This compound is a prominent photocatalyst for the splitting of water into hydrogen (H₂) and oxygen (O₂), a process with immense potential for clean energy production. sci-hub.seaip.org When irradiated with UV light, NaTaO₃ generates electrons and holes. The electrons reduce water to produce hydrogen, while the holes oxidize water to produce oxygen.

The efficiency of hydrogen evolution can be significantly improved by doping NaTaO₃ with lanthanide metal ions, such as Lanthanum (La). researchgate.net La-doping has been shown to decrease the particle size and create a characteristic step structure on the surface, which enhances photocatalytic activity. researchgate.net For instance, NiO-loaded La-doped NaTaO₃ has demonstrated an apparent quantum yield of approximately 50% at 270 nm for water splitting. researchgate.net Furthermore, composite materials of amorphous and crystalline this compound have shown superior activity for hydrogen production from a water/methanol (B129727) mixture, even without a cocatalyst. acs.org A composite with a small fraction of crystalline nanoparticles in an amorphous matrix achieved a hydrogen production rate of 3.6 mmol h⁻¹, which is 4.5 times higher than that of highly crystalline NaTaO₃. acs.org

The crystal structure of NaTaO₃ also plays a crucial role. The monoclinic phase, synthesized via a sol-gel method, exhibits higher photocatalytic activity for water splitting compared to the orthorhombic phase produced by solid-state reactions. sci-hub.secapes.gov.br This is attributed to the monoclinic phase's larger surface area and more favorable electronic and crystalline structures, including a Ta-O-Ta bond angle close to the ideal 180° for delocalization of excited energy. sci-hub.secapes.gov.br

| Catalyst System | Hydrogen Evolution Rate | Conditions | Reference |

| Amorphous/Crystalline NaTaO₃ Composite | 3.6 mmol h⁻¹ | Water/Methanol, No cocatalyst | acs.org |

| Amorphous/Crystalline NaTaO₃ Composite | 94 µmol h⁻¹ | Overall water splitting | acs.org |

| NiO/La-doped NaTaO₃ | ~50% Apparent Quantum Yield | at 270 nm | researchgate.net |

| La-NTO-10h with NiO cocatalyst | 90 μmol h⁻¹ | Overall water splitting | acs.org |

| La-NTO-60h with NiO cocatalyst | 56 μmol h⁻¹ | Overall water splitting | acs.org |

Degradation of Organic Pollutants (e.g., Dyes, Formaldehyde, Ciprofloxacin) by this compound

This compound nanoparticles have demonstrated high efficiency in the photocatalytic degradation of various organic pollutants, including dyes like methylene (B1212753) blue and safranine T, as well as gaseous formaldehyde. nih.govacs.org The large surface area of NaTaO₃ nanoparticles provides more reaction and adsorption sites, enhancing the degradation process. acs.orgnih.gov

The photocatalytic efficiency is influenced by the pH of the solution. For instance, the degradation of methylene blue, a cationic dye, is significantly faster in alkaline conditions. acs.orgnih.gov This is because the surface of NaTaO₃ becomes negatively charged above its isoelectric point (pH 3.5), leading to increased adsorption of the cationic dye and, consequently, enhanced degradation. acs.org Under sunlight irradiation, high-surface-area NaTaO₃ nanoparticles (46.2 m²/g) achieved 86% degradation of methylene blue in 80 minutes at an alkaline pH, compared to 200 minutes at a neutral pH. acs.orgnih.gov

Doping NaTaO₃ can also improve its performance in degrading organic pollutants. Sulfur-doped NaTaO₃ nanocubes showed higher photocatalytic activity in the degradation of methylene blue compared to undoped and carbon-doped counterparts. arxiv.orgpeerj.com This is attributed to the reduction in the band gap energy upon sulfur doping, from 3.94 eV for undoped NaTaO₃ to 3.52 eV for the sulfur-doped version. arxiv.orgpeerj.com

| Pollutant | Catalyst | Degradation Efficiency | Conditions | Reference |

| Methylene Blue | High-surface-area NaTaO₃ | 86% in 80 min | Alkaline pH, Sunlight | acs.orgnih.gov |

| Methylene Blue | High-surface-area NaTaO₃ | 86% in 200 min | Neutral pH, Sunlight | acs.orgnih.gov |

| Methylene Blue | Sulfur-doped NaTaO₃ | Higher than undoped and C-doped | - | arxiv.orgpeerj.com |

| Safranine T | NaTaO₃ nanocubes | Higher than solid-state-reacted counterparts | - | acs.org |

| Formaldehyde (gaseous) | NaTaO₃ nanocubes | Higher than solid-state-reacted counterparts | - | acs.org |

Photo-Induced Charge Carrier Dynamics (Electron-Hole Separation) in this compound

The efficiency of any photocatalytic process is heavily dependent on the separation and lifetime of photogenerated electron-hole pairs. usp.br In this compound, factors such as crystallinity, doping, and the formation of heterojunctions play a critical role in charge carrier dynamics. cjcatal.comacs.org

Doping NaTaO₃ with cations like Strontium (Sr) can reduce the electron-hole recombination rate, thereby increasing the steady-state population of charge carriers. acs.orgnih.gov This leads to enhanced photocatalytic activity. Time-resolved deep ultraviolet fluorescence microscopy has revealed that Sr-doping affects the charge carrier dynamics, and the dopant distribution within individual particles is crucial for efficient electron migration. acs.org

The formation of heterojunctions, such as between the perovskite (NaTaO₃) and pyrochlore (B1171951) (Na₂Ta₂O₆) phases of this compound, significantly enhances the separation of electron-hole pairs. cjcatal.com This leads to higher photocatalytic activity for H₂ evolution compared to the individual phases. cjcatal.com Similarly, creating heterostructures with materials like graphene quantum dots (GQDs) can improve the separation and transfer of electron-hole pairs, leading to more efficient photocatalysis. mdpi.comresearchgate.net

The crystal structure also influences charge carrier dynamics. Monoclinic NaTaO₃, with its indirect band gap and higher densities of states near the band edges, is considered more favorable for photocatalytic reactions than the orthorhombic phase, which has a direct band gap. sci-hub.seaip.orgcapes.gov.br The indirect transition in the monoclinic phase allows for a longer lifetime of the excited charge carriers, increasing the probability of their participation in surface reactions.

Active Species Identification in this compound Photocatalytic Reactions

In photocatalytic reactions involving this compound, several reactive species are generated that are responsible for the degradation of pollutants. These active species primarily include holes (h⁺), hydroxyl radicals (•OH), and superoxide (B77818) radical anions (•O₂⁻). nih.govmdpi.com

Trapping experiments are commonly used to identify the dominant active species in a specific photocatalytic system. In the degradation of methylene blue using NaTaO₃ nanoparticles, scavengers are introduced to quench specific reactive species. For example, ammonium (B1175870) oxalate (B1200264) is used to scavenge holes, silver nitrate (B79036) for electrons, benzoquinone for superoxide radicals, and isopropanol (B130326) for hydroxyl radicals. nih.gov Such studies have revealed that holes and hydroxyl radicals are often the primary species responsible for the degradation of organic dyes. nih.gov In other systems, such as with titanate-based materials, superoxide radicals and electrons have also been identified as key players. mdpi.comfrontiersin.org The specific active species can vary depending on the photocatalyst composition and reaction conditions. rsc.org

| Scavenger | Targeted Active Species | Reference |

| Ammonium Oxalate | Holes (h⁺) | nih.gov |

| Silver Nitrate | Electrons (e⁻) | nih.gov |

| Benzoquinone | Superoxide Radicals (•O₂⁻) | nih.gov |

| Isopropanol | Hydroxyl Radicals (•OH) | nih.govrsc.org |

| Ascorbic Acid | Superoxide Radicals (•O₂⁻) | rsc.org |

| EDTA-2Na | Holes (h⁺) | rsc.org |

Photocatalytic Carbon Dioxide Reduction using this compound

This compound-based photocatalysts have shown promise in the reduction of carbon dioxide (CO₂) into valuable fuels like methanol and ethanol. researchgate.netresearchgate.netnih.gov This process mimics natural photosynthesis and offers a potential route for converting a greenhouse gas into a useful chemical feedstock.

Lanthanum-doped this compound (Na(1−x)LaxTaO(3+x)) loaded with various co-catalysts such as NiO and CuO has been investigated for CO₂ photoreduction in an alkaline medium. researchgate.net The addition of these co-catalysts reduces the band gap energy of NaTaO₃ and extends its light absorption into the visible region. researchgate.net The conduction band energy levels of NiO and CuO facilitate the transfer of photogenerated electrons from the tantalate, where they participate in both hydrogen generation from water splitting and the reduction of CO₂. researchgate.net A 5 wt% CuO patched NaTaO₃ catalyst has been reported to achieve a high methanol yield of 1302.22 μmol g⁻¹ h⁻¹. nih.gov

In some cases, carbon monoxide (CO) has been observed as an intermediate or even a primary product in the photocatalytic steam reforming of methane (B114726) using La-doped NaTaO₃, a process related to CO₂ reduction. rsc.org

Kinetic Models of Photocatalytic Degradation (e.g., Langmuir-Hinshelwood) in this compound Systems

The kinetics of photocatalytic degradation of organic pollutants using this compound can often be described by the Langmuir-Hinshelwood (L-H) model. acs.orgnih.govnih.govazom.com This model assumes that the reaction takes place on the surface of the photocatalyst and that the rate of degradation is proportional to the fraction of the surface covered by the substrate.

For the degradation of methylene blue using NaTaO₃ nanoparticles, the process was found to follow pseudo-first-order kinetics, which is a simplified form of the L-H model at low substrate concentrations. acs.orgnih.gov The apparent rate constant for the degradation was significantly higher in an alkaline medium (0.2247 min⁻¹) compared to a neutral medium (0.00895 min⁻¹), highlighting the influence of pH on the reaction kinetics. acs.orgnih.gov

Ferroelectric and Piezoelectric Phenomena in this compound

This compound (NaTaO₃), a perovskite-type oxide, has garnered attention for its interesting electrical properties, including phenomena related to ferroelectricity and piezoelectricity. While its primary applications have often been in photocatalysis, research into its functional electrical characteristics reveals potential for use in electroceramic industries.

Observed Ferroelectric Behavior in this compound Nanoparticles

Investigations into this compound nanoparticles have revealed the presence of weak ferroelectric behavior. acs.orgnih.govnih.govacs.org The conclusive evidence for ferroelectric properties in as-prepared NaTaO₃ nanoparticles is the observation of a polarization-electric field (P-E) hysteresis loop. nih.govresearchgate.net This behavior is attributed to atomic displacements during switching polarization, which causes changes in the lattice's polarity, a key characteristic of perovskite ferroelectrics. researchgate.net However, the observed hysteresis loop is typically narrow and unsaturated, indicating that higher electric fields are necessary to fully switch the domain polarization. nih.govresearchgate.net The unsaturated nature of the loop suggests that the domains are still in the process of growing within the synthesized nanoparticles. nih.gov

Hysteresis Loop Analysis (Remanent and Saturation Polarizations) of this compound

Detailed analysis of the P-E hysteresis loop provides quantitative insight into the ferroelectric nature of this compound nanoparticles. For NaTaO₃ nanoparticles annealed at 500 °C and measured at a frequency of 1 Hz, specific polarization values have been recorded. nih.govresearchgate.net

The analysis reveals a remanent polarization (Pᵣ) of 0.0013 μC/cm² and a saturation polarization (Pₛ) of 0.21 μC/cm². acs.orgnih.govnih.gov The coercive field (E꜀) was determined to be -3.245 kV/cm. nih.govresearchgate.net The presence of these values, derived from the P-E loop, confirms the material's ferroelectric characteristics, even if they are considered weak compared to traditional ferroelectric materials. acs.orgnih.gov The somewhat lossy character of the P-E loop may be attributed to the fundamental band structure of this compound. researchgate.net

| Parameter | Value |

|---|---|

| Remanent Polarization (Pᵣ) | 0.0013 μC/cm² |

| Saturation Polarization (Pₛ) | 0.21 μC/cm² |

| Coercive Field (E꜀) | -3.245 kV/cm |

Piezoelectric Response and Strain Characteristics of this compound

This compound nanoparticles exhibit a notable piezoelectric response, a characteristic feature of many ferroelectric materials. acs.org This is demonstrated through strain-electric field (S-E) measurements, which show piezoelectric displacement when a bipolar voltage is applied. nih.gov At ambient temperature, a typical "butterfly" loop is observed in the S-E curve, which is formed as the applied voltage crosses the coercive voltage, causing the reorientation of polarization direction. acs.orgnih.gov

Under an applied electric field of 40 kV/cm, NaTaO₃ nanoparticles have been shown to produce a maximum bipolar strain of 0.10%. acs.orgnih.gov While this strain percentage is not as high as that found in lead-based piezoelectric materials, it is comparable to many lead-free piezoelectric ceramics. acs.org The presence of polarization and switching hysteresis is indicative of the material's piezoelectric property. acs.org The reasonable piezoelectric strain in nanodimensional NaTaO₃ may be attributed to polarization rotation resulting from nanorange domain wall energy during the poling process.

Ferroelectric Properties in Mixed Tantalate Systems Incorporating this compound

The functional properties of this compound can be tailored by forming solid solutions with other perovskite compounds. The sodium-potassium tantalate (Na₁₋ₓKₓTaO₃) mixed system, for example, allows for a high degree of tailorability of physical properties. ijltemas.inconferenceworld.in In this system, the transition temperature from an orthorhombic to a tetragonal structure shifts to lower temperatures as the amount of potassium tantalate is increased. aip.org Specifically, for pure NaTaO₃ (x=0), the transition occurs at about 430°C, while for Na₀.₈K₀.₂TaO₃ (x=0.2), it shifts to 410°C. aip.org

Another notable mixed system is barium sodium niobate-tantalate, Ba₂NaNb₅(₁₋ₓ)Ta₅ₓO₁₅. jps.jp Investigations into ceramic samples of this system confirmed ferroelectric activity through the observation of a 50 Hz D-E hysteresis loop for compositions with x ≥ 0.4. jps.jp This research led to the classification of the end-member, barium this compound (Ba₂NaTa₅O₁₅), as a new ferroelectric material below the 40 K range. jps.jp

Dielectric Behavior and Advanced Dielectric Applications of this compound

The dielectric properties of this compound, particularly in nanoparticle form, suggest its potential for use in high-temperature dielectric applications. acs.org

Temperature and Frequency Stability of Dielectric Properties of this compound

This compound nanoparticles demonstrate impressive stability in their dielectric properties with respect to both temperature and frequency. acs.orgnih.gov Nanoparticles annealed at 500°C exhibit a dielectric constant of 21.5 and a low dielectric loss of 0.012 when measured at 500 kHz. acs.orgnih.govnih.gov The material shows excellent temperature stability up to 250°C across a frequency range of 20 Hz to 1 kHz, making it a promising candidate for high-temperature dielectric components. acs.orgnih.gov

The dielectric constant shows high stability with increasing temperature up to 250°C. acs.orgnih.gov For samples annealed at 500°C and 600°C, the dielectric constant continues to increase up to 400°C before decreasing. acs.orgnih.gov This decrease above 400°C may be attributed to a phase transition in the NaTaO₃ nanoparticles. acs.orgnih.gov

The dielectric properties are also influenced by the annealing temperature during synthesis. As the annealing temperature increases from 500°C to 700°C, the dielectric constant at 500 kHz decreases, while the dielectric loss increases. This behavior is linked to the segregation and particle size of the nanoparticles. acs.orgnih.govresearchgate.net The Maxwell-Wagner polarization mechanism helps to explain the observed dielectric behavior in these nanoparticles. nih.govnih.gov

| Annealing Temperature (°C) | Dielectric Constant (ε) | Dielectric Loss (D) |

|---|---|---|

| 500 | 21.5 | 0.012 |

| 600 | 18 | 0.022 |

| 700 | 16 | 0.029 |

Polarization Mechanisms (e.g., Maxwell-Wagner) in this compound

The dielectric behavior of this compound (NaTaO₃), particularly in nanoparticle form, can be explained by the Maxwell-Wagner polarization mechanism. nih.govacs.orgnih.gov This type of interfacial polarization is common in heterogeneous materials, where interfaces between components with different conductivities and permittivities lead to charge accumulation under an applied electric field. x-mol.netscience.gov In the case of NaTaO₃ ceramics, the material consists of semiconducting grains and insulating grain boundaries, creating the necessary heterogeneity for Maxwell-Wagner polarization. nih.govmdpi.com

The effective polarization is a composite of several factors, including inertialess induced polarization, the inertial polarization of space charge, and, in ferroelectric states, spontaneous polarization. ijltemas.in The presence of oxygen vacancies is a key contributor to the dielectric conductivity mechanism. ijltemas.in These vacancies can trap one or two electrons, creating F1 and F2 centers, which act as trap states or donors, respectively. ijltemas.in The movement and accumulation of these charge carriers at the grain boundaries under an external field are central to the Maxwell-Wagner model. nih.gov

Research on NaTaO₃ nanoparticles has shown that annealing temperature significantly affects their dielectric properties, which is consistent with the Maxwell-Wagner model. nih.gov For instance, nanoparticles annealed at 500 °C exhibit a stable dielectric constant, which then decreases as the annealing temperature is increased to 600 °C and 700 °C. nih.govnih.gov This change is attributed to the alteration of particle size and the interfaces between them. nih.gov

Potential in Microwave Dielectrics and Relaxor Applications of this compound

This compound and its derivatives are recognized for their potential in electroceramic applications, including as dielectric materials. nih.gov Materials with high dielectric constants (εr) and low dielectric loss are valuable for applications in microwave dielectric ceramics. pku.edu.cn Studies on NaTaO₃ nanoparticles have demonstrated stable dielectric properties with temperature, a desirable characteristic for such applications. nih.govacs.org For example, nanoparticles annealed at 500°C show a dielectric constant of 21.5 and a low dielectric loss of 0.012 at 500 kHz, with high stability up to 250°C. nih.govacs.org This stability is crucial for components used in microwave frequency devices.

The distortion in the perovskite lattice structure is a primary source of interesting electrical properties like ferroelectricity and relaxor behavior. nih.gov this compound exhibits a weak ferroelectric nature, as evidenced by unsaturated P-E (polarization-electric field) hysteresis loops. nih.gov This behavior, along with a frequency dependence in dielectric permittivity, points towards its character as a relaxor ferroelectric. nih.govcambridge.org Relaxor ferroelectrics are a class of materials that show a diffuse and frequency-dependent maximum in the dielectric permittivity as a function of temperature. cambridge.org While sodium bismuth titanate (NBT) is a more extensively studied relaxor, the principles apply to other perovskites like NaTaO₃. cambridge.orgrsc.org The introduction of dopants, such as in sodium niobate-based relaxor ceramics, has been shown to improve resistivity and energy storage efficiency, a strategy that could be applied to NaTaO₃ to enhance its relaxor properties for high-power energy storage applications. acs.org

Thermoelectric Performance of this compound

This compound is considered a promising material for thermoelectric applications, which involve the direct conversion of heat energy into electrical energy and vice-versa. rsc.orgresearchgate.net Thermoelectric performance is evaluated by a dimensionless figure of merit, ZT, which depends on the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ). acs.org Oxide materials like NaTaO₃ are attractive for high-temperature thermoelectric applications due to their chemical and thermal stability. mdpi.comutwente.nl

The key to developing efficient n-type thermoelectric oxides is to optimize the electrical conductivity to around 1000 S/cm at the operating temperature. acs.org Theoretical studies based on density functional theory and Boltzmann transport theory have been employed to calculate the thermoelectric transport properties of perovskite-like this compound. researchgate.netaip.org These investigations help in understanding the relationship between the electronic band structure and the thermoelectric parameters, paving the way for performance enhancement. researchgate.netresearchgate.net

Enhancement of Thermoelectric Transport Properties via Doping in this compound

Doping is a critical strategy for tuning the thermoelectric properties of materials. acs.orgbohrium.com In this compound, doping with various elements can significantly alter its electronic structure and, consequently, its transport properties. researchgate.netacs.orgarxiv.org First-principles studies have shown that anion doping, in particular, is a viable method to enhance the thermoelectric performance of NaTaO₃. researchgate.netaip.orgacs.org